2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one
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Overview
Description
2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structural motif combining a benzofuran and a pyrrolidinone ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one typically involves a multi-step process. One common method includes the reaction of dimedone with cyanogen bromide and aldehydes in the presence of triethylamine . This reaction proceeds through a one-pot mechanism, leading to the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds also feature a spirocyclic structure and are known for their applications in medicinal chemistry.
Benzofuran Derivatives: Compounds like psoralen and angelicin share the benzofuran core and have been used in treating skin diseases.
Uniqueness
2’,2’-Dimethyl-2H-spiro[benzofuran-3,3’-pyrrolidin]-2-one stands out due to its combination of benzofuran and pyrrolidinone rings, which imparts unique physicochemical properties. This makes it a versatile scaffold for drug discovery and other scientific applications.
Properties
IUPAC Name |
2',2'-dimethylspiro[1-benzofuran-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-12(2)13(7-8-14-12)9-5-3-4-6-10(9)16-11(13)15/h3-6,14H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJXMEDYNWARDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCN1)C3=CC=CC=C3OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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